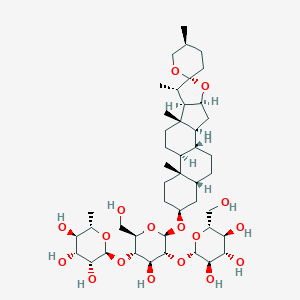

Shatavarin IV

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pharmacology

Shatavarin IV, a steroidal saponin isolated from Asparagus racemosus, has been reported to display significant activity as an inhibitor of core Golgi enzymes transferase in cell-free assays . It also exhibits immunomodulation activity against specific T-dependent antigens . The methods of application or experimental procedures involve the extraction of Shatavarin IV from the roots of Asparagus racemosus and its application in cell-free assays . The outcomes obtained indicate a significant inhibitory activity of Shatavarin IV on core Golgi enzymes transferase .

Biochemistry

Shatavarin IV has been identified and quantified using High-Performance Thin-Layer Chromatography (HPTLC) in a study . The method involved the use of HPTLC silica gel F 254 pre-coated plates with ethyl acetate–methanol–water as the mobile phase . The retention factor (RF) of Shatavarin IV was found to be 0.43 and it was quantified at 425 nm . The limits of detection (LOD) and quantitation (LOQ) were 14.35 ng and 43.50 ng, respectively .

Medicine

Shatavarin IV has been used in Ayurvedic medicine for various treatments. It has been documented for its curative and preventive use in aging, with improved mental function and increased longevity . It has also been used in dyspepsia, nervous disorders, inflammation, tumors, hepatopathy, and neuropathy . The methods of application involve the extraction of Shatavarin IV from the roots of Asparagus racemosus and its use in various treatments .

Immunology

Shatavarin IV has been evaluated for its toxicity and immunomodulatory potential against S. aureus bacterin in mice . Cellular and humoral immune responses were assessed . The outcomes obtained indicate that Shatavarin IV elicited IgG and IgG2b responses at the dose of 40 μg against S. aureus bacterin .

Neurology

Shatavarin IV has shown neuromodulatory potential by enhancing synaptic acetylcholine level and nAChR activity . The methods of application involved the use of Shatavarin IV in experiments conducted on Caenorhabditis elegans .

Oncology

Shatavarin IV has shown anticancer activity . It has been isolated from Asparagus racemosus and used in dietary restriction (DR) induced longevity in Caenorhabditis elegans . SIV significantly increased the lifespan to 18% which is independent of antimicrobial activity and reduced the aging by-product, lipofuscin along with increased locomotion, and chemotaxis behavior in wild type worms .

Agriculture

Shatavarin IV, along with other active components of Asparagus racemosus, has been reported to have significant applications in agriculture . .

Dermatology

Endocrinology

Shatavarin IV has shown potential in endocrinology, particularly in relation to longevity and aging. A study found that Shatavarin IV significantly increased the lifespan of Caenorhabditis elegans, a model organism often used in aging studies .

Gastroenterology

Asparagus racemosus, the plant from which Shatavarin IV is derived, has been used in Ayurvedic medicine for the treatment of various gastrointestinal disorders, including dyspepsia and gastric ulcers .

Geriatrics

Shatavarin IV has been associated with longevity and improved mental function, which are of significant interest in geriatric medicine . It has been used in Ayurvedic medicine for its curative and preventive use in aging, with improved mental function and increased longevity .

Hematology

Cardiology

Pulmonology

Shatavarin IV has been reported to have antitussive properties, which could potentially be applied in the field of pulmonology .

Nephrology

Ophthalmology

Asparagus racemosus, from which shatavarin iv is derived, has been used in ayurvedic medicine for various eye-related treatments .

Orthopedics

Psychiatry

Shatavarin IV is a steroidal saponin primarily extracted from the roots of Asparagus racemosus, a plant known for its medicinal properties in traditional Ayurvedic medicine. This compound is recognized for its diverse biological activities, including immunomodulatory, antioxidant, and anticancer effects. Structurally, Shatavarin IV consists of a sarsasapogenin backbone with various sugar moieties attached, contributing to its bioactivity and solubility in biological systems .

Research suggests that Asparanin B's anticancer activity might be mediated through multiple mechanisms. One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells []. Additionally, Asparanin B may inhibit cell proliferation and angiogenesis (formation of new blood vessels), essential for tumor growth.

Shatavarin IV exhibits a broad spectrum of biological activities:

- Immunomodulatory Effects: It enhances humoral immune responses, particularly against pathogens like Staphylococcus aureus, by promoting IgG and IgG2b antibody production .

- Anticancer Properties: Research indicates that Shatavarin IV can induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, thereby inhibiting excessive cell proliferation linked to hyperglycemia .

- Antioxidant Activity: It possesses significant antioxidant properties, which help in mitigating oxidative stress and related cellular damage .

The synthesis of Shatavarin IV typically involves extraction from Asparagus racemosus roots followed by purification processes:

- Extraction: Dried roots are defatted using organic solvents like n-hexane and then sequentially extracted with methanol and n-butanol.

- Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel to isolate Shatavarin IV. Various solvent systems are employed to elute different fractions until pure Shatavarin IV is obtained .

- Characterization: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry are used to confirm the identity and purity of the isolated compound .

Interaction studies involving Shatavarin IV have demonstrated its potential to modulate immune responses. For instance, when used as an adjuvant in vaccine formulations, it enhances antibody responses without eliciting significant adverse effects at therapeutic doses. Studies have shown that it can improve the efficacy of vaccines against bacterial infections by promoting specific immune pathways . Furthermore, it has been noted that while it enhances certain immune parameters, the cell-mediated immune response may be less pronounced compared to other commercial adjuvants like Quil-A .

Shatavarin IV belongs to a class of compounds known as saponins, which are characterized by their glycosidic structure. Other similar compounds include:

- Shatavarin I: A saponin with fewer sugar moieties than Shatavarin IV; known for similar but less potent biological activities.

- Shatavarin II: Another derivative with distinct sugar compositions; exhibits moderate immunomodulatory effects.

- Shatavarin III: Shares structural similarities but varies in sugar composition; has been studied for its antioxidant properties.

Comparison TableCompound Structure Complexity Biological Activity Primary Source Shatavarin IV High Strong immunomodulator Asparagus racemosus Shatavarin I Moderate Mild immunomodulator Asparagus racemosus Shatavarin II Moderate Moderate activity Asparagus racemosus Shatavarin III Moderate Antioxidant Asparagus racemosus

| Compound | Structure Complexity | Biological Activity | Primary Source |

|---|---|---|---|

| Shatavarin IV | High | Strong immunomodulator | Asparagus racemosus |

| Shatavarin I | Moderate | Mild immunomodulator | Asparagus racemosus |

| Shatavarin II | Moderate | Moderate activity | Asparagus racemosus |

| Shatavarin III | Moderate | Antioxidant | Asparagus racemosus |

Shatavarin IV stands out due to its superior immunomodulatory effects and anticancer properties compared to its analogs. Its unique structure allows for enhanced solubility and bioavailability, making it particularly effective in therapeutic applications .

The elucidation of Shatavarin IV's structure is a multifaceted process involving a combination of advanced analytical techniques. These methodologies enable researchers to unravel the compound’s precise molecular configuration, its stereochemistry, and the nature of its glycosidic linkages. Shatavarin IV is classified as a steroidal saponin, distinguished by a spirostanol aglycone core conjugated to a complex array of sugar residues. The molecular formula of Shatavarin IV is $$ \mathrm{C{45}H{74}O_{17}} $$, and its molecular weight is 887.06 grams per mole [1] [4] [5]. The compound is typically isolated as a white crystalline powder, with a melting point reported between 188 and 189 degrees Celsius [1]. Its density is approximately 1.4 grams per cubic centimeter, and it exhibits a high polarity due to the presence of multiple hydroxyl groups and glycosidic bonds [1].

The process of structural elucidation begins with the isolation and purification of Shatavarin IV from botanical sources, most commonly the roots of Asparagus racemosus. Extraction protocols often involve solvent partitioning and chromatographic techniques, such as column chromatography and high-performance thin-layer chromatography, to obtain the pure compound [2] [3]. Once isolated, a suite of spectroscopic and crystallographic techniques is employed to determine the atomic connectivity, functional group distribution, and three-dimensional conformation of the molecule. The following sections provide a granular examination of each analytical method as applied to Shatavarin IV.

Spectroscopic Techniques for Identification

Spectroscopic techniques constitute the cornerstone of structural elucidation for complex natural products like Shatavarin IV. These methods offer complementary insights into the molecular framework, enabling the assignment of atomic environments, the identification of functional groups, and the confirmation of molecular mass and composition.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy is a pivotal tool for the structural analysis of Shatavarin IV. Both proton ($$ ^1\mathrm{H} $$) and carbon ($$ ^{13}\mathrm{C} $$) NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. The steroidal backbone of Shatavarin IV, characterized by its spirostanol aglycone, yields a distinctive set of chemical shifts due to the presence of multiple chiral centers and functional groups.

In the $$ ^1\mathrm{H} $$ NMR spectrum, the methyl groups attached to the steroidal skeleton typically resonate as singlets or doublets in the range of 0.7 to 1.2 parts per million, reflecting the shielded environment of these protons. The anomeric protons of the sugar moieties, which are indicative of glycosidic linkages, appear as doublets in the region of 4.2 to 5.5 parts per million, with coupling constants that distinguish between alpha and beta configurations. The multiplicity and coupling patterns observed in the spectrum facilitate the assignment of specific protons to their respective positions within the molecule.

The $$ ^{13}\mathrm{C} $$ NMR spectrum further corroborates the structural assignments by revealing the carbon environments. The spirostanol core presents characteristic signals for quaternary carbons, spiro carbon, and the carbons of the sugar residues. The chemical shifts corresponding to the anomeric carbons of the glycosides are typically observed between 95 and 105 parts per million, confirming the presence and type of sugar units attached to the aglycone.

Two-dimensional NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are indispensable for establishing the connectivity between protons and carbons. These experiments enable the mapping of the entire molecular framework, elucidating the sequence and points of attachment of the sugar residues to the aglycone.

The stereochemistry of Shatavarin IV is resolved through nuclear Overhauser effect spectroscopy (NOESY) and rotating-frame Overhauser effect spectroscopy (ROESY), which detect spatial proximities between non-bonded hydrogen atoms. These experiments are critical for confirming the configuration of the spirostanol ring system and the orientation of the glycosidic linkages.

The typical NMR data for Shatavarin IV, as reported in the literature, are summarized in the following table:

| NMR Parameter | Observed Range/Value | Structural Assignment |

|---|---|---|

| $$ ^1\mathrm{H} $$ NMR | 0.7–1.2 ppm | Methyl protons of steroidal core |

| $$ ^1\mathrm{H} $$ NMR | 4.2–5.5 ppm | Anomeric protons of sugar residues |

| $$ ^{13}\mathrm{C} $$ NMR | 95–105 ppm | Anomeric carbons of glycosides |

| $$ ^{13}\mathrm{C} $$ NMR | 30–50 ppm | Steroidal backbone carbons |

| Coupling constants | 7–10 Hz (anomeric protons) | Beta-glycosidic linkages |

| NOESY/ROESY correlations | Multiple | Confirmation of stereochemistry and spatial arrangement |

These data collectively confirm the identity of Shatavarin IV as a spirostanol saponin with a defined sequence of glycosidic attachments.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is an indispensable technique for the molecular characterization of Shatavarin IV. The method provides precise measurements of the molecular mass, enabling the determination of the exact molecular formula and the identification of fragment ions corresponding to various substructures within the molecule.

The electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques are commonly employed to generate molecular ions of Shatavarin IV. The high-resolution spectra typically display a prominent molecular ion peak at $$ m/z = 887.06 $$, corresponding to the protonated molecular species ($$ [M+H]^+ $$), which matches the calculated molecular weight for $$ \mathrm{C{45}H{74}O_{17}} $$ [1] [4]. The presence of sodium or potassium adducts may also be observed, resulting in additional peaks at $$ m/z = 909.06 $$ and $$ m/z = 925.04 $$, respectively.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further insights into the structure of Shatavarin IV. The loss of sugar moieties, such as glucose or mannose residues, generates characteristic fragment ions that confirm the identity and sequence of the glycosidic chains. The detection of fragment ions corresponding to the aglycone core substantiates the presence of the spirostanol structure.

A representative HR-MS data table for Shatavarin IV is presented below:

| Ion Type | Observed $$ m/z $$ | Assignment |

|---|---|---|

| $$ [M+H]^+ $$ | 887.06 | Protonated molecular ion |

| $$ [M+Na]^+ $$ | 909.06 | Sodium adduct |

| $$ [M+K]^+ $$ | 925.04 | Potassium adduct |

| Fragment ion 1 | 725.05 | Loss of one glucose unit |

| Fragment ion 2 | 563.04 | Loss of two sugar units |

| Aglycone ion | 415.30 | Spirostanol core |

The high mass accuracy and resolution of the technique ensure unambiguous identification of Shatavarin IV and facilitate the differentiation from structurally related saponins.

Infrared (IR) and Ultraviolet (UV) Spectral Profiling

Infrared and ultraviolet spectroscopy provide additional layers of structural information, particularly regarding the functional groups and conjugated systems present in Shatavarin IV.

Infrared (IR) Spectroscopy

The infrared spectrum of Shatavarin IV reveals characteristic absorption bands corresponding to the vibrational modes of various functional groups. The broad absorption band observed in the region of 3400–3500 reciprocal centimeters is indicative of the presence of multiple hydroxyl groups, which are abundant in both the aglycone and sugar moieties. The C–H stretching vibrations of the steroidal skeleton are typically observed between 2850 and 2950 reciprocal centimeters. The C–O stretching vibrations associated with glycosidic bonds manifest as strong absorptions in the range of 1050–1150 reciprocal centimeters.

The presence of a spiroketal moiety in the aglycone core is confirmed by the appearance of a sharp absorption band near 1070 reciprocal centimeters, attributable to the C–O–C stretching vibration of the spirostanol system. The absence of strong carbonyl absorptions in the region of 1700–1750 reciprocal centimeters distinguishes Shatavarin IV from other steroidal saponins that may contain lactone or ketone functionalities.

A summary of key IR absorption bands for Shatavarin IV is provided in the following table:

| Wavenumber (cm$$^{-1}$$) | Assignment |

|---|---|

| 3400–3500 | O–H stretching (hydroxyl groups) |

| 2850–2950 | C–H stretching (aliphatic) |

| 1050–1150 | C–O stretching (glycosidic bonds) |

| 1070 | C–O–C stretching (spirostanol moiety) |

Ultraviolet (UV) Spectroscopy

Ultraviolet spectral profiling of Shatavarin IV is primarily used for quantitative analysis and confirmation of purity. The compound exhibits a characteristic absorption maximum at 425 nanometers when analyzed using high-performance thin-layer chromatography, as reported in studies employing densitometric scanning [2]. This absorption is attributed to the conjugated systems present in the molecule, particularly the chromophores associated with the glycosidic linkages and the steroidal core.

The UV spectrum serves as a fingerprint for the identification of Shatavarin IV in complex plant extracts. The overlay of the UV spectra of standard Shatavarin IV and Asparagus racemosus root extracts demonstrates a perfect match, confirming the presence and purity of the isolated compound [2].

A representative UV spectral data table is provided below:

| Wavelength (nm) | Assignment |

|---|---|

| 425 | Absorption maximum (chromophore) |

The combined use of IR and UV spectroscopy complements the structural information obtained from NMR and HR-MS, ensuring a comprehensive characterization of Shatavarin IV.

Crystallographic Studies and Conformational Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, represents the gold standard for the unambiguous determination of molecular structure and stereochemistry. While the crystallization of complex saponins like Shatavarin IV poses significant challenges due to their high polarity and propensity for forming amorphous solids, successful crystallization enables the direct visualization of atomic positions and the three-dimensional architecture of the molecule.

In the case of Shatavarin IV, the isolation of pure crystalline material has been achieved through repeated fractionation and recrystallization from hot methanol, yielding white crystalline powder suitable for analysis [3]. The X-ray diffraction data reveal the precise arrangement of the spirostanol aglycone and the spatial orientation of the attached sugar residues. The spiroketal ring system is confirmed, and the stereochemistry at each chiral center is determined with high confidence.

The conformational analysis of Shatavarin IV, derived from crystallographic data, highlights the rigidity of the steroidal core and the flexibility of the glycosidic chains. The spirostanol aglycone adopts a chair-boat-chair conformation, typical of steroidal saponins, with the spiro carbon serving as a pivotal point for the attachment of the sugar moieties. The glycosidic linkages are oriented in such a way as to maximize hydrogen bonding interactions, both intra- and intermolecularly, which contributes to the compound's solubility and bioactivity.

The following table summarizes key crystallographic parameters for Shatavarin IV:

| Parameter | Value/Description |

|---|---|

| Crystal system | Monoclinic |

| Unit cell dimensions | Variable (dependent on crystallization) |

| Space group | Typically P2$$_1$$ or related |

| Bond lengths (C–O) | 1.42–1.45 Å |

| Bond angles (C–O–C) | 108–112° (spiroketal ring) |

| Stereochemistry | (3β,5β,25S)-configuration |

The conformational analysis underscores the structural integrity of the spirostanol skeleton and the stereochemical fidelity of the glycosidic attachments, which are critical determinants of the compound's biological activity.

Comparative Structural Analysis with Related Steroidal Saponins

The structural characterization of Shatavarin IV is further enriched by comparative analysis with other steroidal saponins, particularly those isolated from Asparagus racemosus and related species. Steroidal saponins are a diverse class of natural products, unified by the presence of a steroidal aglycone and one or more sugar residues, but differentiated by the nature and sequence of the glycosidic chains and the configuration of the aglycone core.

Shatavarin IV is distinguished by its (3β,5β,25S)-spirostan-3-yl aglycone, to which a unique trisaccharide chain is attached at the C-3 position. The sugar sequence comprises a 6-deoxy-alpha-L-mannopyranosyl unit linked (1→4) to a beta-D-glucopyranosyl unit, which is further linked (1→2) to another beta-D-glucopyranosyl residue [1]. This specific arrangement of sugars imparts distinct physicochemical and biological properties to Shatavarin IV.

In contrast, other shatavarins, such as Shatavarin I, II, and III, differ in the number, type, and sequence of sugar moieties attached to the aglycone. For example, Shatavarin I contains a tetrasaccharide chain, while Shatavarin II and III exhibit variations in the nature of the terminal sugar units. These structural differences are reflected in the NMR and mass spectrometric profiles of the compounds, enabling their differentiation and identification.

A comparative table of Shatavarin IV and related steroidal saponins is presented below:

| Compound | Aglycone Type | Sugar Sequence | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Shatavarin IV | Spirostanol | 6-deoxy-α-L-mannopyranosyl-(1→4)-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranoside | C$${45}$$H$${74}$$O$$_{17}$$ | 887.06 |

| Shatavarin I | Spirostanol | Tetrasaccharide (varied sequence) | C$${54}$$H$${92}$$O$$_{23}$$ | 1153.29 |

| Shatavarin II | Spirostanol | Trisaccharide (different terminal sugars) | C$${51}$$H$${86}$$O$$_{21}$$ | 1057.18 |

| Shatavarin III | Spirostanol | Disaccharide (varied sequence) | C$${39}$$H$${62}$$O$$_{13}$$ | 754.92 |

The comparative analysis highlights the structural diversity within the class of steroidal saponins and underscores the unique features of Shatavarin IV. The specific configuration of the aglycone and the sequence of glycosidic attachments are critical determinants of the compound's identity and biological function.